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Introduction
AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA),

a critical protein involved in DNA replication and repair. By targeting a cancer-associated

isoform of PCNA (caPCNA), AOH1160 has demonstrated selective cancer cell killing and

tumor suppression, making it a promising candidate for cancer therapy.[1][2] This technical

guide provides an in-depth analysis of the structural and quantitative aspects of the AOH1160-

PCNA interaction, along with detailed experimental methodologies to facilitate further research

and development.

Quantitative Data Summary
The interaction between AOH1160 and its analogs with PCNA has been characterized using

various biophysical and cellular assays. The following tables summarize the key quantitative

data available to date.
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Compound Assay Type Parameter Value Reference

AOH1160
Computational

Modeling

Binding Free

Energy (ΔG)
-5.54 kcal/mol [1]

AOH1160-1LE
Thermal Shift

Assay

Change in

Melting Temp

(ΔTm) at 10 µM

0.5°C [3]

AOH1160-1LE
Thermal Shift

Assay

Change in

Melting Temp

(ΔTm) at 30 µM

Not specified [4]

AOH1996

(analog)

Thermal Shift

Assay

Change in

Melting Temp

(ΔTm) at 10 µM

1.5°C [3]

AOH1996

(analog)

Thermal Shift

Assay

Change in

Melting Temp

(ΔTm) at 30 µM

Not specified [4]

AOH1160
Cell Viability

(NCI-60)

Median Growth

Inhibition (GI50)
~330 nM [1][5]

Structural Analysis of the AOH1160-PCNA Complex
While a co-crystal structure of AOH1160 with PCNA is not publicly available, the structure of a

closely related derivative, AOH1160-1LE, in complex with caPCNA has been solved by X-ray

crystallography and is available in the Protein Data Bank (PDB) under the accession code

8GL9.[3][6][7] This structure provides critical insights into the binding mode of this class of

inhibitors.

The crystallization of the caPCNA:AOH1160-1LE complex was achieved using the vapor

diffusion hanging drop method at 293 K. The crystallization solution contained 0.1 M sodium

cacodylate, 0.2 M sodium chloride, and 2.0 M ammonium sulfate at a pH of 6.5.[7]

The structure reveals that three molecules of AOH1160-1LE bind in and adjacent to the PIP-

box cavity of each PCNA ring subunit.[3] The central AOH1160-1LE molecule binds within the

PIP-box binding cavity in a perpendicular orientation.[3][6] One of the phenyl ether groups of a
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second AOH1160-1LE molecule inserts into a pocket formed by residues Pro234 and Gln131.

[3] This region is also known to be an interaction site for other PCNA-binding proteins.[6] A

potential T-shaped π-interaction is observed between the naphthalene group of the second

compound and a phenyl group of the centrally bound molecule.[3]

Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the binding of ligands to a target protein by measuring the change

in the protein's thermal stability upon ligand binding.

Workflow for Thermal Shift Assay

Preparation

Assay Setup Data Acquisition Data Analysis

Prepare Protein Solution

Mix Protein, Ligand, and Dye in PCR PlatePrepare Ligand Stock

Prepare Fluorescent Dye

Run in Real-Time PCR Instrument with Thermal Gradient Generate Melt Curve and Calculate Tm

Click to download full resolution via product page

Caption: Workflow for a typical thermal shift assay experiment.

Protocol:

Reagents and Materials:

Purified PCNA protein (e.g., 9 µM final concentration).[4]
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AOH1160 or its analogs dissolved in a suitable solvent (e.g., DMSO).

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO

Orange).

Assay buffer (e.g., Tris-based buffer).

Real-time PCR instrument with a thermal ramping capability.

96-well PCR plates.

Procedure:

1. Prepare a master mix containing the PCNA protein and the fluorescent dye in the assay

buffer.

2. Aliquot the master mix into the wells of a 96-well PCR plate.

3. Add AOH1160 or its analogs at various concentrations (e.g., 10 µM and 30 µM) to the

wells.[4] Include a DMSO control.

4. Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

5. Place the plate in a real-time PCR instrument.

6. Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C

with a slow ramp rate, while continuously monitoring fluorescence.

7. Analyze the resulting melt curves to determine the melting temperature (Tm) for each

condition. The shift in Tm (ΔTm) in the presence of the ligand compared to the control

indicates a stabilizing interaction.

Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique to identify and characterize ligand binding to a protein

receptor. It relies on the transfer of saturation from the protein to a bound ligand.

Logical Flow of an STD NMR Experiment
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Prepare Protein and Ligand Mixture

Selective Saturation of Protein Resonances (On-Resonance) Irradiation at a Frequency with No Protein or Ligand Signals (Off-Resonance)

Subtract Off-Resonance Spectrum from On-Resonance Spectrum

Difference Spectrum Showing Signals of Bound Ligand

Click to download full resolution via product page

Caption: Logical flow of an STD NMR experiment.

Protocol:

Sample Preparation:

Prepare a solution of purified PCNA in a deuterated buffer (e.g., D2O-based phosphate

buffer, pH 7.2).[1]

Prepare a stock solution of AOH1160.

Create a sample containing PCNA (e.g., 1 µM) and AOH1160 (e.g., in excess).[1]

NMR Data Acquisition:

1. Acquire a standard 1D proton NMR spectrum of the ligand alone for reference.

2. Acquire a 1D proton NMR spectrum of the protein-ligand mixture.

3. Set up the STD experiment with two interleaved scans:
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On-resonance: Selectively irradiate a region of the spectrum where only protein signals

are present (e.g., around 0 ppm). The saturation time is typically 2 seconds.

Off-resonance: Irradiate a region where no protein or ligand signals are present (e.g., 30

ppm).

4. The difference between the on-resonance and off-resonance spectra is calculated,

resulting in a spectrum that only shows the signals of the ligand that has bound to the

protein.

Data Analysis:

The relative intensities of the signals in the STD spectrum provide information about which

parts of the ligand are in close contact with the protein, allowing for epitope mapping.

Homologous Recombination (HR) Inhibition Assay (DR-
GFP Reporter Assay)
This cell-based assay is used to measure the efficiency of homologous recombination-

mediated DNA double-strand break repair.

Workflow for DR-GFP Homologous Recombination Assay
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Transfect Cells with DR-GFP Reporter and I-SceI Expression Vector

Treat Cells with AOH1160 or Vehicle Control

Incubate for 48-72 hours

Harvest and Prepare Cells for Flow Cytometry

Analyze GFP-Positive Cells by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for the DR-GFP homologous recombination assay.

Protocol:

Cell Culture and Transfection:

Use a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS-DR-

GFP).

Plate the cells and allow them to adhere.

Co-transfect the cells with a plasmid expressing the I-SceI endonuclease, which will create

a double-strand break in the reporter gene.

Treatment:
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Following transfection, treat the cells with various concentrations of AOH1160 or a vehicle

control (e.g., DMSO).

Incubation and Analysis:

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

Harvest the cells by trypsinization.

Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the

percentage of GFP-positive cells in the AOH1160-treated samples compared to the

control indicates inhibition of homologous recombination.[5]

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Protocol:

Cell Plating:

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

Compound Treatment:

Treat the cells with a range of concentrations of AOH1160. Include a vehicle control.

Incubation:

Incubate the cells for a specified period (e.g., 72 hours).

Assay Procedure:

1. Equilibrate the plate to room temperature.

2. Add the CellTiter-Glo® reagent to each well.[6]

3. Mix the contents on an orbital shaker to induce cell lysis.[8]
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4. Incubate at room temperature to stabilize the luminescent signal.[8]

5. Measure the luminescence using a plate reader. The luminescent signal is proportional to

the number of viable cells.

Signaling Pathways and Mechanism of Action
AOH1160 exerts its anticancer effects by interfering with critical cellular processes that are

dependent on PCNA.

Proposed Mechanism of Action of AOH1160

AOH1160

PCNA

DNA Replication Homologous Recombination Repair

Cisplatin Sensitivity

Cell Cycle Progression Apoptosis

Click to download full resolution via product page

Caption: AOH1160 binds to PCNA, leading to the inhibition of DNA replication and homologous

recombination repair, which in turn induces cell cycle arrest, apoptosis, and increased

sensitivity to DNA-damaging agents like cisplatin.

By binding to PCNA, AOH1160 disrupts its function in DNA replication and homologous

recombination-mediated DNA repair.[1][2][5][9] This leads to an accumulation of DNA damage,

cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][5][9] Furthermore, the inhibition of
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HR repair by AOH1160 sensitizes cancer cells to treatment with DNA cross-linking agents such

as cisplatin.[1][5]

Conclusion
The structural and quantitative data presented in this guide provide a solid foundation for

understanding the interaction between AOH1160 and PCNA. The detailed experimental

protocols offer a practical resource for researchers aiming to further investigate this promising

anticancer agent. The elucidation of the co-crystal structure of an AOH1160 analog with PCNA

has been a significant step forward, enabling structure-based drug design efforts to develop

next-generation PCNA inhibitors with improved potency and pharmacokinetic properties. Future

studies focusing on obtaining a co-crystal structure of AOH1160 itself and detailed kinetic

analysis of its binding will further enhance our understanding and aid in the clinical

development of this important new class of cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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